3-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-benzoxazole-2-thione
Overview
Description
3-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-benzoxazole-2-thione is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a benzoxazole ring fused with a thione group and a bis(2-hydroxyethyl)amino substituent, making it a versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-benzoxazole-2-thione typically involves the reaction of 2-aminophenol with carbon disulfide and formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The bis(2-hydroxyethyl)amino group is introduced via a subsequent reaction with diethanolamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-benzoxazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form a thiol derivative.
Substitution: The bis(2-hydroxyethyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-benzoxazole-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with cellular targets.
Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of 3-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-benzoxazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The bis(2-hydroxyethyl)amino group enhances its solubility and facilitates its interaction with hydrophilic targets, while the benzoxazole ring provides a rigid framework for binding to hydrophobic sites .
Comparison with Similar Compounds
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane: A common biological buffer with similar bis(2-hydroxyethyl)amino functionality.
3-[N,N-bis(2-hydroxyethyl)amino]-chalcone: A compound with antimicrobial properties and a similar bis(2-hydroxyethyl)amino group.
3,7-bis(N,N-(2-hydroxyethyl)amino)phenothiazinium dye: A dye with similar bis(2-hydroxyethyl)amino groups used in biomedical applications
Uniqueness: 3-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-benzoxazole-2-thione stands out due to its unique combination of a benzoxazole ring and a thione group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
3-[[bis(2-hydroxyethyl)amino]methyl]-1,3-benzoxazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c15-7-5-13(6-8-16)9-14-10-3-1-2-4-11(10)17-12(14)18/h1-4,15-16H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSSNXPCKVMBIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)O2)CN(CCO)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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